molecular formula C24H29FN4O4 B2627285 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-propylethanediamide CAS No. 896363-29-4

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-propylethanediamide

Cat. No.: B2627285
CAS No.: 896363-29-4
M. Wt: 456.518
InChI Key: DCLCTQVRRZGKBN-UHFFFAOYSA-N
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Description

N'-[2-(2H-1,3-Benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-propylethanediamide is a synthetic compound featuring a benzodioxole moiety, a fluorophenyl-piperazine group, and a propylethanediamide backbone. Single-crystal X-ray analysis, as described in analogous compounds (e.g., ), is critical for confirming stereochemistry and structural integrity .

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O4/c1-2-9-26-23(30)24(31)27-15-20(17-7-8-21-22(14-17)33-16-32-21)29-12-10-28(11-13-29)19-6-4-3-5-18(19)25/h3-8,14,20H,2,9-13,15-16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLCTQVRRZGKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-propylethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Moiety: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final compound is formed by coupling the benzodioxole, fluorophenyl, and piperazine intermediates using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the piperazine moiety.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield quinones, while reduction of the piperazine moiety can lead to secondary amines.

Scientific Research Applications

Table 1: Structural Features

FeatureDescription
Benzodioxole Ring Anti-cancer activity
Piperazine Neuroactivity
Fluorophenyl Lipophilicity enhancement

Pharmacological Profile

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of benzodioxole can inhibit tumor cell proliferation. Compounds similar to this structure have shown IC50 values in the low micromolar range against various cancer cell lines such as Huh7 and MDA-MB 231.
  • Kinase Inhibition : The compound's structure suggests potential activity against specific kinases. Related studies have evaluated compounds with similar frameworks for their inhibitory effects on DYRK1A, a kinase implicated in neurodegenerative diseases. Some derivatives demonstrated sub-micromolar IC50 values, indicating strong inhibitory potential.

Table 2: Biological Activities and IC50 Values

ActivityCell LineIC50 Value (µM)
AntitumorHuh7< 5
AntitumorMDA-MB 231< 5
Kinase InhibitionDYRK1A< 1

Case Study: Antitumor Activity

A study published in a peer-reviewed journal explored the antitumor effects of benzodioxole derivatives. The researchers found that compounds similar to N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-propylethanediamide inhibited the proliferation of liver cancer cells (Huh7) significantly more than standard chemotherapeutics.

Mechanism of Action

The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-propylethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target receptors or enzymes involved in neurotransmission, such as serotonin or dopamine receptors.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on shared pharmacophores or functional groups:

Benzodioxole-Containing Analogs

  • (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide ()
    • Key Differences : Replaces the fluorophenyl-piperazine group with an imidazole-chlorophenyl hydrazinecarboxamide chain.
    • Functional Impact : The imidazole group may enhance metal-binding capacity, whereas the fluorophenyl-piperazine in the target compound likely improves blood-brain barrier penetration and dopamine D2/5-HT1A receptor affinity.
    • Structural Validation : Both compounds rely on X-ray crystallography (via SHELX programs) for configuration confirmation .

Piperazine Derivatives

  • 1-Benzylpiperazine () Key Differences: Lacks the benzodioxole and propylethanediamide groups. Functional Impact: Simpler piperazine derivatives like 1-benzylpiperazine are associated with stimulant effects via monoamine release, whereas the target compound’s extended structure may modulate receptor binding kinetics and specificity .

Benzohydrazide Analogs ()

  • Examples : N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide.
  • Key Differences : Feature indole-based hydrazide backbones instead of ethanediamide.

Comparative Data Table

Parameter Target Compound (2E)-2-[1-(Benzodioxol-5-yl)... () 1-Benzylpiperazine ()
Molecular Weight ~495 g/mol (estimated) ~412 g/mol ~176 g/mol
Key Pharmacophores Benzodioxole, fluorophenyl-piperazine Benzodioxole, imidazole, chlorophenyl Piperazine
Receptor Affinity (Predicted) Dopamine D2/5-HT1A Metal-binding/antifungal Monoamine release
Solubility Moderate (amide/piperazine balance) Low (chlorophenyl hydrophobicity) High (small molecule)
Structural Validation X-ray crystallography (inferred) Single-crystal X-ray confirmed NMR/MS (typical)

Research Findings and Implications

  • Target Compound vs. Benzodioxole-Imidazole Analogs : The fluorophenyl-piperazine group likely enhances CNS targeting compared to imidazole derivatives, which may prioritize peripheral actions (e.g., antifungal or anticancer effects) .
  • Piperazine Substitution Effects: Fluorine at the phenyl ring (target compound) may reduce metabolic degradation compared to non-halogenated analogs, improving pharmacokinetics .

Biological Activity

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-propylethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodioxole moiety linked to a piperazine derivative. This structural complexity is believed to contribute to its biological activity.

  • IUPAC Name : N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-propylethanediamide
  • Molecular Formula : C25H31FN4O5
  • Molecular Weight : 460.54 g/mol

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Protein Kinase Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on protein kinases, which are critical in regulating cell signaling pathways involved in proliferation and survival. For instance, compounds derived from the benzodioxole structure have shown promise as inhibitors of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A) .
  • Neurotransmitter Receptor Modulation : Given the piperazine component, this compound may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This interaction could be relevant for disorders such as anxiety and depression.

In Vitro Studies

In vitro assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines:

Cell LineIC50 (μM)Notes
Huh7 (Liver Cancer)8Significant inhibition observed
Caco2 (Colorectal)6Effective against colorectal adenocarcinoma
MDA-MB 231 (Breast)>10Limited activity noted
HCT116 (Colon)6Strong antiproliferative effects
PC3 (Prostate)>10Inactive in this assay

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines while showing reduced efficacy against others.

Case Studies

Several studies have highlighted the potential of benzodioxole derivatives in therapeutic applications:

  • DYRK1A Inhibition : A study demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against DYRK1A, suggesting potential for neurological disorder treatments .
  • Antitumor Activity : Research indicated that derivatives containing the benzodioxole structure could inhibit tumor growth in vivo, supporting their use as anticancer agents. The mechanism was linked to apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the key structural features of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-propylethanediamide, and how do they influence its pharmacological potential?

  • Answer: The compound integrates a benzodioxole moiety (implicated in metabolic stability and receptor binding), a 2-fluorophenyl group (enhances lipophilicity and bioavailability), a piperazine ring (common in CNS-targeting drugs due to its interaction with neurotransmitter receptors), and an ethanediamide backbone (provides structural rigidity and hydrogen-bonding capacity). These features suggest potential interactions with serotoninergic or dopaminergic systems, though target specificity requires experimental validation .

Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity during synthesis?

  • Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying bond connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. X-ray crystallography may resolve ambiguous structural features if crystalline forms are obtainable .

Q. What are the common synthetic challenges in producing this compound, and how can they be mitigated?

  • Answer: Key challenges include:

  • Oxidation sensitivity of the benzodioxole group: Use inert atmospheres (e.g., nitrogen) and low-temperature conditions during reactions involving strong oxidizing agents .
  • Piperazine ring functionalization: Optimize reaction time and stoichiometry to avoid over-alkylation.
  • Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Answer: Contradictions may arise from variations in assay conditions (e.g., cell lines, receptor isoforms). Strategies include:

  • Standardized assays: Use validated protocols (e.g., NIH Psychoactive Drug Screening Program for receptor profiling).
  • Computational docking: Compare binding affinities across receptor conformations using software like AutoDock Vina to identify context-dependent interactions .
  • Meta-analysis: Cross-reference data with structurally analogous compounds (e.g., piperazine derivatives with fluorophenyl groups) to identify trends .

Q. What methodologies are recommended for optimizing the compound’s pharmacokinetic properties without compromising bioactivity?

  • Answer:

  • Prodrug design: Introduce hydrolyzable groups (e.g., esters) to the ethanediamide moiety to enhance solubility and absorption .
  • SAR studies: Systematically modify substituents on the benzodioxole (e.g., methyl vs. methoxy groups) and fluorophenyl rings (e.g., para vs. ortho substitution) to balance lipophilicity and metabolic stability.
  • In vitro ADME profiling: Use Caco-2 cell assays for permeability and cytochrome P450 inhibition studies to predict drug-drug interactions .

Q. How can computational tools be integrated into experimental design to predict synthetic pathways and biological targets?

  • Answer:

  • Retrosynthetic analysis: Employ AI-driven platforms (e.g., Chematica) to propose viable routes using available starting materials .
  • Target prediction: Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to identify potential protein targets based on structural similarity to known ligands .
  • Reaction optimization: Quantum mechanical calculations (e.g., DFT) model transition states to prioritize reaction conditions (e.g., solvent polarity, catalysts) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported binding affinities for this compound at serotonin receptors?

  • Answer: Discrepancies may stem from receptor subtype selectivity (e.g., 5-HT1A vs. 5-HT2A) or assay formats (radioligand vs. functional assays). Recommendations:

  • Cross-validate using orthogonal methods (e.g., calcium flux assays vs. cAMP accumulation).
  • Control for allosteric modulation: Perform Schild analysis to distinguish competitive vs. non-competitive binding .
  • Species-specific differences: Compare human vs. rodent receptor isoforms in transfected cell lines .

Methodological Tables

Analytical Technique Application Reference
¹H/¹³C NMRConfirm bond connectivity and stereochemistry
HRMSVerify molecular weight and formula
X-ray crystallographyResolve ambiguous structural features
Synthetic Optimization Strategy Reference
Benzodioxole stabilityLow-temperature, inert atmosphere
Piperazine functionalizationStoichiometric control
PurificationGradient elution chromatography

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